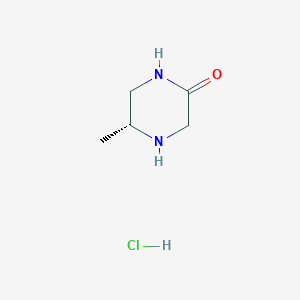

![molecular formula C21H21ClN2O3 B2481995 N-(2-(7-cloro-3-oxo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)etil)-1-fenilciclopropanocarboxamida CAS No. 1903165-56-9](/img/structure/B2481995.png)

N-(2-(7-cloro-3-oxo-2,3-dihidrobenzo[f][1,4]oxazepin-4(5H)-il)etil)-1-fenilciclopropanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

As an intermediate in the synthesis of complex organic molecules.

A catalyst or reagent in specialized chemical reactions.

Biology and Medicine:

Potential use as a therapeutic agent given its structural complexity.

Exploration as an anticancer or antiviral compound due to the presence of the oxazepine ring.

Investigations into its role as an enzyme inhibitor or receptor modulator.

Use in the development of new materials or polymers.

Application in the synthesis of agrochemicals.

5. Mechanism of Action: The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. The oxazepine ring can participate in hydrogen bonding and Van der Waals interactions with proteins, altering their conformation or inhibiting their activity. Molecular targets might include enzymes or receptors with key roles in disease pathways. Pathways modulated could involve signal transduction cascades or metabolic processes.

6. Comparison with Similar Compounds: When compared to similar oxazepine-based compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide group. This unique feature enhances its stability and broadens its spectrum of reactivity. Similar compounds might include:

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carboxamides.

Phenyl-substituted oxazepines.

Other halogenated benzoxazepines.

Each similar compound provides a distinct set of properties, but our target molecule’s complex and multifaceted nature offers unique advantages for scientific investigation.

And there you have it—a comprehensive exploration of your molecule in all its intricate glory. Who knew a string of chemical components could be so fascinating?

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also interact with neuronal targets involved in seizure activity.

Mode of Action

Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors.

Result of Action

If it does indeed possess anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the oxazepine ring. One common route involves the cyclization of a chlorinated benzoyl chloride derivative with an appropriate amine, followed by steps to introduce the oxo group at position 3. The ethyl side chain can be appended through alkylation reactions, using standard organic chemistry protocols.

Industrial Production Methods: On an industrial scale, multi-step processes are optimized for maximum yield and purity. High-pressure reactors, stringent temperature controls, and catalytic hydrogenation steps are commonly employed. For instance, a palladium-catalyzed coupling reaction might be used to introduce the phenylcyclopropane unit, ensuring regioselectivity and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidative cleavage at the oxo group.

Reduction: The oxo group can be reduced to a hydroxyl group under mild reducing conditions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid).

Reduction: Application of LiAlH4 (Lithium aluminium hydride) for reducing the carbonyl group.

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products:

From oxidation: Derivatives with altered electronic properties.

From reduction: Secondary alcohols.

From substitution: Compounds with diverse side chains enhancing biological activity.

Propiedades

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNZPNMUMKUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2481919.png)

![8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481922.png)

![1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2481923.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)

![2-chloro-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)

![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)

![8-(2-ethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481934.png)